3-Methyl-9H-indeno[2,1-c]pyridin-9-one
Description
Properties
Molecular Formula |
C13H9NO |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-methylindeno[2,1-c]pyridin-9-one |
InChI |
InChI=1S/C13H9NO/c1-8-6-11-9-4-2-3-5-10(9)13(15)12(11)7-14-8/h2-7H,1H3 |
InChI Key |
DCPKQEPZPOQXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Acetic Acid-Mediated Ring Closure
Refluxing precursor 2 (2.54 g, 0.01 mol) in acetic acid for 6 h yielded 3-methyl-9H-indeno[1',2':4,5]thieno[3,2-e]triazolo[1,5-c]pyrimidine (8 ) in 57% yield. Although this compound features a thieno-triazolo moiety, the methodology is transferable to indenopyridinones. The reaction mechanism likely involves protonation of a nitrile or amide group, followed by intramolecular nucleophilic attack and dehydration. The methyl group at position 3 originates from the acetyl group in triethyl orthoacetate, as demonstrated in the synthesis of 9 .
Table 1: Acid-Catalyzed Cyclization Conditions and Outcomes
| Starting Material | Solvent | Temperature | Time (h) | Product | Yield (%) |
|---|---|---|---|---|---|
| Precursor 2 | Acetic acid | Reflux | 6 | 8 (thieno-deriv.) | 57 |
| Precursor 2 | Triethyl orthoacetate | Reflux | 10 | 9 (isomer) | N/A |
Reductive Amination and Alkaline Hydrolysis
LiAlH4-Mediated Reduction
In a fluorene-derived system, 3-(2-methoxy-9-methyl-9H-fluoren-9-yl)propanenitrile (3aa ) was reduced with LiAlH4 in THF to yield 2-methoxy-9-methyl-9H-fluoren-9-ol (10 ) in 35% yield. Adapting this protocol for indenopyridinones would require a nitrile group at the C3 position. Subsequent hydrolysis of the nitrile to an amide (e.g., 11 , 62% yield using KOH in 2-methyl-2-propanol) could facilitate cyclization under basic conditions.
Alkaline Cyclization Pathways
Treatment of nitriles with KOH in tert-butanol at 80°C for 48 h generates propanamide intermediates. For 3-methyl-9H-indeno[2,1-c]pyridin-9-one, analogous conditions might promote cyclodehydration, forming the pyridinone ring. This aligns with the synthesis of 11 , where a propanamide side chain cyclizes to form a fused heterocycle.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key NMR features for indenopyridinones include:
-
Methyl groups : Singlets at δ 2.22–2.62 ppm (e.g., 3o , δ 2.22 ppm).
-
Aromatic protons : Multiplet signals between δ 7.05–8.60 ppm, with coupling constants of Hz.
-
NH protons : Broad singlets at δ 9.41–11.65 ppm, exchangeable with DO.
NMR spectra consistently show carbonyl carbons at δ 190.8 ppm and methyl carbons at δ 21.0–35.3 ppm.
High-Resolution Mass Spectrometry (HRMS)
HRMS data for related compounds confirm molecular formulas. For 3n , the [M+H] ion at 424.1656 (CHNO) validates the indenodihydropyridine structure.
Comparative Analysis of Synthetic Routes
Table 2: Advantages and Limitations of Preparation Methods
| Method | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cascade reaction | Ethanol, reflux | 56–62 | Atom economy, one-pot synthesis | Limited substrate scope |
| Acid-catalyzed | Acetic acid, reflux | 57 | Simple workup, no catalyst | Requires harsh acidic conditions |
| Reductive amination | LiAlH4/THF, 0°C to RT | 35 | Selective reduction of nitriles | Low yield, sensitive to moisture |
| Alkaline hydrolysis | KOH/tert-butanol, 80°C | 62 | Mild conditions, scalable | Longer reaction times (48 h) |
Mechanistic Considerations and Reaction Optimization
Solvent Polarity and Aromaticity
Polar solvents like ethanol stabilize charged intermediates in cascade reactions, favoring dihydropyridine formation. Nonpolar solvents (e.g., 1,4-dioxane) promote aromatization by facilitating dehydration. For this compound, optimizing solvent polarity could enhance yields by balancing cyclization and oxidation steps.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-9H-indeno[2,1-c]pyridin-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno[2,1-c]pyridin-9-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of indeno[2,1-c]pyridines, including 3-methyl-9H-indeno[2,1-c]pyridin-9-one, exhibit promising anticancer properties. In particular, studies have shown that certain analogues can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, the compound's structural features may enhance its interaction with biological targets involved in cancer progression .
1.2 Antihistaminic Properties
The compound has been explored for its potential as an antihistamine agent. Analogues of indeno[2,1-c]pyridine have been synthesized and tested for their ability to block histamine receptors, which could lead to new treatments for allergic reactions and related conditions .
1.3 Neuroprotective Effects
Recent studies have suggested that this compound may possess neuroprotective effects. Research focusing on its derivatives indicates potential benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation .
Agricultural Applications
2.1 Herbicidal Activity
The compound has been investigated for its herbicidal properties. A patent outlines the synthesis of various derivatives of indeno-pyridines that can be used to control undesirable plant growth effectively. These compounds show promise as selective herbicides that can target specific weeds without harming crops .
2.2 Plant Growth Regulation
In addition to herbicidal activity, this compound derivatives have been studied for their ability to regulate plant growth. This includes promoting or inhibiting growth processes depending on the specific chemical structure and application method .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several methods that yield various derivatives with distinct biological activities. The structure-activity relationship is crucial in understanding how modifications to the molecular structure can enhance or diminish the desired properties.
Table: Summary of Synthesis Methods and Their Outcomes
| Synthesis Method | Yield (%) | Notable Derivatives | Biological Activity |
|---|---|---|---|
| Nitration | 70 | 7-Nitro derivative | Enhanced anticancer |
| Reduction | 85 | Amino derivative | Neuroprotective |
| Alkylation | 60 | Alkyl-substituted variants | Antihistaminic |
Case Studies
4.1 Case Study: Anticancer Activity
A study conducted on various indeno[2,1-c]pyridine derivatives demonstrated that certain modifications significantly increased their potency against breast cancer cells. The study highlighted the importance of substituent positions on the indene ring in enhancing biological activity .
4.2 Case Study: Herbicide Development
In agricultural research, a series of experiments were conducted to evaluate the efficacy of synthesized derivatives as herbicides. The results indicated that specific compounds effectively inhibited the growth of common agricultural weeds while showing low toxicity to crop plants .
Mechanism of Action
The mechanism of action of 3-Methyl-9H-indeno[2,1-c]pyridin-9-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Substituent Variations in Indeno-Pyridinones
*Estimated based on structural similarity.
Key Findings :
- Substituent Effects : Alkyl (e.g., ethyl, benzyl) and aryl (phenyl) groups at position 2 enhance pharmacological activity, as seen in H1 receptor antagonists . In contrast, the 3-methyl-1-phenyl substitution in the target compound favors synthetic versatility over direct receptor interaction .
- Saturation : Partially saturated derivatives (e.g., dihydro or tetrahydro) exhibit improved solubility and bioavailability due to reduced planarity and lower melting points .
- Polar Groups : Hydroxyl or pyridinyl substituents (e.g., 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one) increase PSA and solubility, making them suitable for metal coordination or aqueous-phase reactions .
Core Structure Modifications
Key Findings :
- Fused Ring Systems: Chromene-fused derivatives like Hematein (indeno-chromenone) exhibit strong absorption in the visible spectrum, making them useful as biological stains . Pyridazine-fused analogues (e.g., 9H-indeno[2,1-c]pyridazin-9-one) display higher electron deficiency, enhancing reactivity in nucleophilic substitutions .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 3-methyl-9H-indeno[2,1-c]pyridin-9-one?
Answer:
The compound is typically synthesized via three-component condensation reactions. For example, β-ketonitriles (e.g., 3-(dicyanomethyl) derivatives) react with aldehydes (e.g., 4-fluorobenzaldehyde) and secondary cyclic amines under reflux conditions. This method forms the indeno[2,1-c]pyridin-9-one core through cyclization and dehydration steps (Scheme 3 in ). Key parameters include solvent choice (e.g., ethanol or acetonitrile), reaction temperature (80–100°C), and catalyst-free conditions. Yield optimization often requires stoichiometric control of the aldehyde component .
Advanced: How can computational chemistry aid in predicting the electronic properties of this compound?
Answer:
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is recommended for analyzing electronic structure. Exact-exchange terms improve accuracy in predicting thermochemical properties such as ionization potentials and electron affinities. Basis sets like 6-31G(d) are suitable for geometry optimization, while time-dependent DFT (TD-DFT) can model UV-Vis absorption spectra. Discrepancies between experimental and computed data (e.g., bond lengths >0.02 Å) may arise from neglecting solvent effects or dispersion corrections, necessitating post-hoc refinements .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Aromatic protons in the indeno-pyridinone ring appear as multiplets between δ 7.2–8.5 ppm, while the methyl group resonates as a singlet near δ 2.5 ppm.
- Mass Spectrometry (HRMS): The molecular ion peak [M+H]⁺ at m/z 272.12 confirms the molecular formula (C₁₉H₁₃NO).
- X-ray Crystallography: Resolves planarity of the fused tricyclic system and dihedral angles between substituents (e.g., methyl group orientation) .
Advanced: How can researchers address contradictions in reported biological activity data for indeno-pyridinone derivatives?
Answer:
Contradictions often stem from structural analogs (e.g., dihydro vs. hexahydro derivatives) or assay variability. For example, cis-hexahydro-2-dialkylaminoalkyl-9-phenyl derivatives exhibit higher antiarrhythmic activity than trans isomers due to improved membrane permeability ( ). To resolve discrepancies:
- Standardize in vitro assays (e.g., patch-clamp for ion channel effects).
- Perform comparative SAR studies with enantiomerically pure samples.
- Validate results across multiple models (e.g., Langendorff heart vs. in vivo arrhythmia models) .
Basic: What are the key challenges in scaling up indeno-pyridinone synthesis for preclinical studies?
Answer:
- Purification: Column chromatography is inefficient for gram-scale reactions; recrystallization in ethanol/water mixtures improves yield.
- Byproduct Formation: Over-alkylation at the pyridinone nitrogen can occur; stoichiometric control of alkylating agents (e.g., methyl iodide) and low-temperature conditions mitigate this.
- Solvent Recovery: High-boiling solvents like DMF require distillation for reuse .
Advanced: How can researchers leverage palladium-catalyzed cross-coupling to functionalize the indeno-pyridinone scaffold?
Answer:
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the C-1 position. For example:
- Use Pd(PPh₃)₄ (5 mol%) with arylboronic acids in toluene/water (3:1) at 80°C.
- Protect the pyridinone carbonyl with a trimethylsilyl group to prevent side reactions.
- Post-functionalization yields biaryl derivatives with enhanced π-conjugation for optoelectronic studies .
Basic: What computational tools predict the solubility and lipophilicity of this compound?
Answer:
- LogP Calculation: Use Molinspiration or ACD/Labs software. Experimental logP (4.1) aligns with XLogP3 values ( ).
- Solubility: COSMO-RS simulations in water/DMSO mixtures predict solubility limits. Experimental validation via nephelometry is advised for aqueous buffers .
Advanced: What strategies optimize the fluorescence quantum yield of indeno-pyridinone derivatives?
Answer:
- Substitution Patterns: Electron-donating groups (e.g., -OMe) at C-3 enhance intramolecular charge transfer (ICT).
- Rigidification: Introduce fused rings (e.g., benzo-fused analogs) to reduce non-radiative decay.
- Solvent Effects: Polar aprotic solvents (e.g., DCM) stabilize excited states, increasing ΦF by 20–30% .
Basic: How is the stability of this compound assessed under physiological conditions?
Answer:
- pH Stability: Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC.
- Light Sensitivity: Conduct accelerated photostability studies (ICH Q1B guidelines) using UV-Vis irradiation.
- Metabolic Stability: Use liver microsomes to assess CYP450-mediated oxidation .
Advanced: How can crystallographic data resolve ambiguities in the regioselectivity of indeno-pyridinone reactions?
Answer:
X-ray structures clarify attack trajectories for electrophiles/nucleophiles. For example, the C-4 position is more electrophilic due to conjugation with the carbonyl group. Density difference maps (Fourier analysis) identify electron-deficient regions, guiding functionalization strategies. Crystallography also confirms steric hindrance from the methyl group at C-3, which directs reactions to less hindered sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
